molecular formula C20H25N5O B6564017 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946384-30-1

2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6564017
CAS No.: 946384-30-1
M. Wt: 351.4 g/mol
InChI Key: CEAIUXAHFJEJIW-UHFFFAOYSA-N
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Description

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with benzoylpiperazine and pyrrolidine groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzoylpiperazine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The pyrimidine core may also play a role in binding to enzymes or other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
  • 4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
  • Phenyl (4-tosylpiperazin-1-yl)methanone

Uniqueness

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzoylpiperazine and pyrrolidine groups on the pyrimidine core is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-16-15-18(23-9-5-6-10-23)22-20(21-16)25-13-11-24(12-14-25)19(26)17-7-3-2-4-8-17/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAIUXAHFJEJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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